![molecular formula C6H4N2OS B3040518 Oxazolo[4,5-B]pyridine-2-thiol CAS No. 211949-57-4](/img/structure/B3040518.png)

Oxazolo[4,5-B]pyridine-2-thiol

Übersicht

Beschreibung

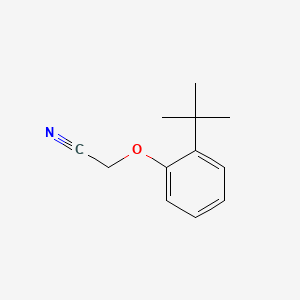

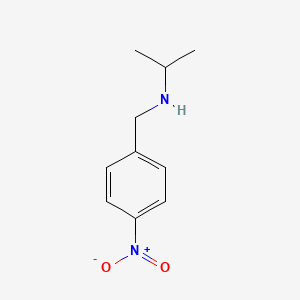

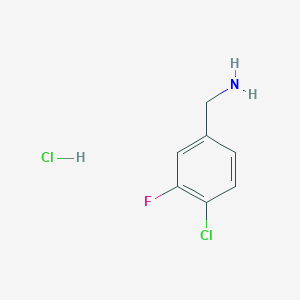

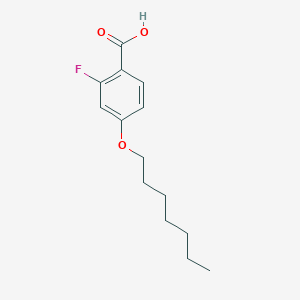

Oxazolo[4,5-B]pyridine-2-thiol is an organic compound with the molecular weight of 152.18 . It is an important organic intermediate that can be used in agrochemical, pharmaceutical and dyestuff fields .

Synthesis Analysis

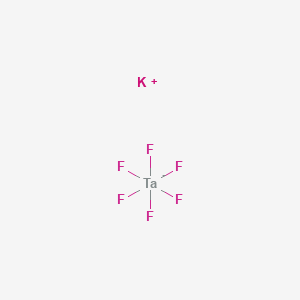

The compound can be synthesized by the reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate . Another method involves starting from 2-aminophenol/2-aminopyridin-3-ol in three steps via cyclization, alkylation followed by reaction with various aromatic azides using click chemistry approach .Molecular Structure Analysis

The structure of this compound has been confirmed by PMR, IR, and mass spectra . The thione form was established with the help of x-ray diffraction and PMR spectroscopy .Chemical Reactions Analysis

The construction and subsequent orthogonal functionalization of a hitherto unknown oxazolo pyrano [2,3-b]pyridine are reported. A palladium-catalyzed direct C–H bond functionalization methodology was used to build the tricyclic scaffold as well as to achieve the subsequent C–H bond functionalization .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 241-243°C . The compound’s InChI code is 1S/C6H4N2OS/c10-6-8-5-4(9-6)2-1-3-7-5/h1-3H,(H,7,8,10) .Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Analgesic Properties

Oxazolo[4,5-b]pyridine derivatives have been identified as having significant anti-inflammatory and analgesic activities. Some of these compounds exhibit comparable efficacy to phenylbutazone or indomethacin, but without causing irritation in the gastrointestinal tract that is often associated with acidic anti-inflammatory compounds (Clark et al., 1978).

Antimicrobial Activity

A series of oxazolo[4,5-b]pyridine-2-thiol derivatives have demonstrated antimicrobial activity against various bacterial strains and pathogenic fungi. Some compounds in this series were synthesized and tested for their effectiveness against E. coli, P. aeruginosa, S. aureus, S. pyogenus, and different fungi, showing promising results (Gour et al., 2021).

Molecular Docking and Dynamics

Oxazolo[4,5-b]pyridine derivatives have been the subject of molecular docking and dynamics studies. These compounds have been evaluated for their interactions with the DNA gyrase enzyme, indicating potential applications in understanding molecular interactions and designing new therapeutic agents (Celik et al., 2021).

Fluorescence Properties

The fluorescence behavior of oxazolo[4,5-b]pyridine derivatives has been studied. These compounds exhibit charge transfer character in their fluorescence, indicating potential uses in the development of new dyes and fluorescence-based applications (Mac et al., 2007).

Anticancer Activity

Some oxazolo[4,5-b]pyridine derivatives have been synthesized and tested for their anticancer activities. These compounds demonstrated good anticancer activity against various human cancer cell lines, including breast, lung, colon, and ovarian cancers, highlighting their potential as promising anticancer agents (Kokkiligadda et al., 2020).

Wirkmechanismus

Target of Action

The primary targets of Oxazolo[4,5-B]pyridine-2-thiol are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is synthesized by the reaction of 2-hydroxy-3-aminopyridine with potassium ethylxanthogenate .

Biochemical Pathways

As research progresses, it is expected that the compound’s effects on various biochemical pathways will be identified .

Result of Action

The molecular and cellular effects of this compound’s action are currently under investigation. As this compound is a new chemical entity, comprehensive studies are needed to fully understand its effects .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its action .

Safety and Hazards

Zukünftige Richtungen

While specific future directions for Oxazolo[4,5-B]pyridine-2-thiol are not available, it’s worth noting that similar compounds have been studied for their antimicrobial activities . This suggests potential future research directions in exploring its biological activities and applications in pharmaceutical fields.

Eigenschaften

IUPAC Name |

3H-[1,3]oxazolo[4,5-b]pyridine-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2OS/c10-6-8-5-4(9-6)2-1-3-7-5/h1-3H,(H,7,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRSZJWYJYOGBGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=S)O2)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00993241 | |

| Record name | [1,3]Oxazolo[4,5-b]pyridine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7243-02-9 | |

| Record name | [1,3]Oxazolo[4,5-b]pyridine-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00993241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-3-fluorobenzamide](/img/structure/B3040436.png)

![N1-[3-(2,3,4,5,6-pentafluorophenoxy)phenyl]-4-fluorobenzamide](/img/structure/B3040437.png)

![(2S,3S,4S,5S,6R)-2-methoxy-6-[(triphenylmethoxy)methyl]oxane-3,4,5-triol](/img/structure/B3040444.png)